1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propanone group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-fluoro-2-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a trifluoromethylthio group.
4-Fluoro-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the propanone moiety.
Uniqueness
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
OSTHSSKSJOQTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)SC(F)(F)F |
Origin of Product |
United States |
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